2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a flavonoid compound known for its diverse biological activitiesThis compound is of significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves the glycosylation of baicalein. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of baicalein are protected using benzyl or acetyl groups to prevent unwanted reactions.
Glycosylation: The protected baicalein is then reacted with a glycosyl donor, such as a trichloroacetimidate or a glycosyl bromide, in the presence of a Lewis acid catalyst like boron trifluoride etherate.
Deprotection: The protective groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of continuous flow reactors and advanced chromatographic techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoids with altered biological activities.
Scientific Research Applications
2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has numerous applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Baicalein: The parent compound, known for its similar biological activities.
Kaempferol: Another flavonoid with comparable antioxidant and anti-inflammatory properties.
Quercetin: A well-studied flavonoid with extensive therapeutic potential.
Uniqueness
2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural modification also influences its biological activity, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C21H20O8 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2 |
InChI Key |
IGLUETUHJXMGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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